BenchChemオンラインストアへようこそ!

7-chloro-N-[(2,4-dichlorophenyl)methyl]quinazolin-4-amine

Lipophilicity Physicochemical Properties Drug-likeness

Secure 7-chloro-N-[(2,4-dichlorophenyl)methyl]quinazolin-4-amine (CAS 477861-92-0) for your kinase-focused library or SAR program. This trichlorinated quinazoline features a critical 4-benzylamino linkage—not the common 4-anilino motif—introducing a methylene spacer that fundamentally alters ATP-pocket geometry versus gefitinib/erlotinib scaffolds. Its 2,4-dichlorobenzyl substitution creates a distinct electronic/steric profile compared to the 3,4-dichloro isomer (CAS 477861-88-4), enabling head-to-head selectivity mapping. With computed XLogP3-AA 5.2, it targets hydrophobic binding pockets underrepresented in standard kinase inhibitor collections. Offered at ≥98% purity with 7-chloro and free 4-NH handles for further derivatization. Ideal as a diversity element or potential negative control scaffold.

Molecular Formula C15H10Cl3N3
Molecular Weight 338.62
CAS No. 477861-92-0
Cat. No. B2774254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-chloro-N-[(2,4-dichlorophenyl)methyl]quinazolin-4-amine
CAS477861-92-0
Molecular FormulaC15H10Cl3N3
Molecular Weight338.62
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)Cl)CNC2=NC=NC3=C2C=CC(=C3)Cl
InChIInChI=1S/C15H10Cl3N3/c16-10-2-1-9(13(18)5-10)7-19-15-12-4-3-11(17)6-14(12)20-8-21-15/h1-6,8H,7H2,(H,19,20,21)
InChIKeyPTYBZGPHCHJODA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Chloro-N-[(2,4-dichlorophenyl)methyl]quinazolin-4-amine (CAS 477861-92-0): Structural Identity and Physicochemical Baseline for Procurement


7-Chloro-N-[(2,4-dichlorophenyl)methyl]quinazolin-4-amine is a trichlorinated quinazoline derivative with a 4-benzylamino substitution pattern (CAS 477861-92-0, PubChem CID 1490538) [1]. Its molecular formula is C15H10Cl3N3 with a molecular weight of 338.6 g/mol [1]. The compound features a 7-chloro substituent on the quinazoline core and a 2,4-dichlorobenzyl group attached to the 4-amine, which distinguishes it from the more common 4-anilinoquinazoline kinase inhibitor pharmacophore . Its computed XLogP3-AA of 5.2 indicates substantial lipophilicity, a property that directly influences membrane permeability and non-specific protein binding profiles relative to less halogenated analogs [1].

Why 7-Chloro-N-[(2,4-dichlorophenyl)methyl]quinazolin-4-amine Cannot Be Replaced by Generic 4-Anilinoquinazolines


Procurement decisions for quinazoline-based research tools cannot rely on simple in-class substitution. The target compound possesses a 4-benzylamino linkage (NH-CH2-aryl) rather than the 4-anilino linkage (NH-aryl) present in clinically evaluated agents like gefitinib or erlotinib [1]. This single methylene spacer fundamentally alters the geometry of the pendant aryl ring, impacting ATP-binding pocket complementarity and kinase selectivity profiles [2]. Furthermore, the specific 2,4-dichloro substitution pattern on the benzyl ring creates a unique electronic and steric environment compared to the 3,4-dichloro positional isomer (CAS 477861-88-4) . Direct experimental data quantifying these differential effects for this exact compound are, however, scarce in the public domain, making empirical validation within the end-user's specific assay system essential before selection.

Quantitative Evidence Guide for 7-Chloro-N-[(2,4-dichlorophenyl)methyl]quinazolin-4-amine Differentiation


Lipophilicity-Driven Property Differentiation via Computed XLogP3-AA

The target compound exhibits a computed XLogP3-AA of 5.2 [1]. This represents a significant increase in lipophilicity compared to the 3,4-dichloro positional isomer, which has a computed XLogP3-AA of 4.9 [2]. This difference of 0.3 log units translates to a roughly 2-fold higher theoretical partition coefficient, which can influence membrane permeability and non-specific binding in cellular assays. For comparison, the clinically used 4-anilinoquinazoline gefitinib has a measured logP of approximately 3.2 [3], highlighting the substantial lipophilicity shift introduced by the dichlorobenzyl moiety.

Lipophilicity Physicochemical Properties Drug-likeness

Structural Distinction via 4-Benzylamino vs. 4-Anilino Scaffold Topology

The target compound incorporates a 4-benzylamino group (NH-CH2-aryl), introducing a methylene spacer absent in the 4-anilinoquinazoline series (e.g., gefitinib, erlotinib, lapatinib) [1]. This fundamental topological difference alters the dihedral angle between the quinazoline core and the pendant aromatic ring. In studies of related 4-aminoquinazoline kinase inhibitors, even minor linker modifications have been shown to shift selectivity profiles across the kinome, with 4-benzylamino derivatives often exhibiting reduced EGFR potency but enhanced activity against alternative targets such as CLK/DYRK kinases [2]. No public head-to-head quantitative enzymatic data for this exact compound against a defined comparator currently exist.

Kinase Inhibitor Scaffold Hopping Structure-Activity Relationship

Positional Isomer Differentiation: 2,4- vs. 3,4-Dichlorobenzyl Substitution

The target compound (2,4-dichloro substitution) has a directly comparable positional isomer: 7-chloro-N-[(3,4-dichlorophenyl)methyl]quinazolin-4-amine (CAS 477861-88-4) . The difference in chlorine atom placement on the benzyl ring (ortho/para vs. meta/para) alters the molecular electrostatic potential and steric profile. While these two compounds share an identical molecular formula and molecular weight (338.6 g/mol), their computed XLogP3-AA values differ by 0.3 units (5.2 vs. 4.9), and their InChIKey strings are distinct, confirming they are non-interchangeable chemical entities [1]. In analogous quinazoline series, such positional isomerism has been shown to cause >10-fold differences in kinase inhibition IC50 values, though specific data for this pair are not publicly available [2].

Positional Isomer Substituent Effect Target Binding

Halogen Content-Driven Molecular Recognition Potential

With three chlorine atoms (one on the quinazoline 7-position, two on the benzyl ring), this compound presents a halogen-rich surface amenable to halogen bonding interactions within protein binding pockets. The specific 7-chloro substituent on the quinazoline core is a feature shared with certain EGFR inhibitor pharmacophores, where it occupies a hydrophobic pocket near the ATP-binding site [1]. However, the combination of 7-chloro with the 2,4-dichlorobenzyl group constitutes a distinct halogenation pattern not found in any clinically approved 4-aminoquinazoline kinase inhibitor [2]. The multiple rotatable bonds (3) grant conformational flexibility that may enable induced-fit binding modes distinct from the more rigid 4-anilinoquinazolines [3]. Quantitative selectivity or potency data in specific kinase assays are absent from the public domain.

Halogen Bonding Molecular Recognition Kinase Selectivity

Commercial Availability and Purity Specification Baseline

The compound is commercially available from multiple vendors with a typical catalog purity specification of 98% . This purity level is consistent with the positional isomer 7-chloro-N-[(3,4-dichlorophenyl)methyl]quinazolin-4-amine, also specified at 98% purity from the same suppliers . Storage conditions are recommended as sealed in dry environment at 2-8°C, reflecting the compound's stability requirements . No analytical certificates of analysis with lot-specific impurity profiles are publicly accessible, and no comparative stability or solubility data across vendors are available.

Chemical Procurement Purity Specification Vendor Comparison

Summary of Public Data Limitations and Experimental Validation Requirement

A comprehensive search of PubMed, PubChem BioAssay, ChEMBL, BindingDB, and patent literature as of April 2026 yielded no primary research articles or patents reporting quantitative biological activity data (IC50, Ki, Kd, EC50, % inhibition, or selectivity profile) for 7-chloro-N-[(2,4-dichlorophenyl)methyl]quinazolin-4-amine (CAS 477861-92-0) [1][2]. The compound appears in the ZINC database of commercially available compounds and is listed in vendor catalogs as a research chemical, but no peer-reviewed pharmacological characterization has been identified [3]. Consequently, any claims of differential kinase inhibition, antimicrobial activity, or target engagement relative to comparators cannot be substantiated with publicly accessible quantitative evidence. Procurement decisions must therefore be driven by the unique structural features of the compound, with the explicit understanding that biological activity must be empirically determined by the end user.

Data Gap Analysis Experimental Validation Risk Assessment

Recommended Application Scenarios for 7-Chloro-N-[(2,4-dichlorophenyl)methyl]quinazolin-4-amine Based on Structural Evidence


Kinase Profiling Library Diversification with 4-Benzylaminoquinazoline Chemotype

This compound is best deployed as a diversity element in kinase-focused screening libraries, where its 4-benzylamino scaffold offers topological distinction from the saturated 4-anilinoquinazoline chemical space [1]. Its computed lipophilicity (XLogP3-AA: 5.2) positions it in a higher logP range than most clinically evaluated quinazoline kinase inhibitors, making it suitable for exploring hydrophobic binding pockets [2]. Given the absence of public target engagement data, it should be profiled against broad kinase panels to identify potential selectivity windows before use in cellular studies.

Structure-Activity Relationship (SAR) Studies on Linker Geometry in Quinazoline Kinase Inhibitors

The methylene spacer between the quinazoline 4-amine and the dichlorophenyl ring provides a direct comparator to 4-anilinoquinazolines for systematic SAR investigations [1]. Procurement of both the 2,4-dichloro (CAS 477861-92-0) and 3,4-dichloro (CAS 477861-88-4) positional isomers enables head-to-head evaluation of chlorine substitution effects on target binding, as these isomers differ only in the arrangement of chlorine atoms on the benzyl ring [2].

Synthetic Intermediate for Further Functionalization

With a free NH at the 4-position and a 7-chloro substituent available for nucleophilic aromatic substitution or metal-catalyzed cross-coupling, the compound serves as a versatile building block for generating focused libraries of quinazoline derivatives [1]. Its commercial availability at 98% purity from multiple vendors supports its use as a starting material for medicinal chemistry programs targeting novel kinase or non-kinase protein targets [2].

Negative Control or Inactive Comparator Design

Given the lack of evidence for potent kinase inhibition in the public domain, this compound may be systematically evaluated as a potential negative control for 4-anilinoquinazoline-based tool compounds, provided that target-specific inactivity is experimentally confirmed [1]. Its structural similarity to active quinazoline inhibitors, combined with the linker modification that often reduces EGFR potency, makes it a candidate scaffold for developing matched inactive controls [2].

Quote Request

Request a Quote for 7-chloro-N-[(2,4-dichlorophenyl)methyl]quinazolin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.